molecular formula C4N6O6 B168719 3-Nitro-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole CAS No. 17220-33-6

3-Nitro-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole

Cat. No.: B168719
CAS No.: 17220-33-6
M. Wt: 228.08 g/mol
InChI Key: HLXBOVLDHPUWBQ-UHFFFAOYSA-N
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Description

3-Nitro-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole is a nitrogen-rich compound known for its energetic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole typically involves the nitration of precursor compounds under controlled conditions. The reaction is usually carried out in the presence of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and precise control of reaction parameters to ensure consistent quality and yield. Safety measures are also critical due to the energetic nature of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Nucleophilic reagents under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

3-Nitro-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other nitrogen-rich compounds.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Explored for use in explosives and propellants due to its high energy content and stability.

Mechanism of Action

The mechanism of action of 3-Nitro-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole involves its ability to release a significant amount of energy upon decomposition. The nitro groups play a crucial role in this process, as they can undergo rapid exothermic reactions. The molecular targets and pathways involved include the interaction with other energetic materials and the release of gases that contribute to the explosive force.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dinitro-1,2,5-oxadiazole
  • 4,5-Dinitro-1,2,3-triazole
  • 3,5-Dinitro-1,2,4-triazole

Uniqueness

3-Nitro-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole is unique due to its dual nitro groups attached to the oxadiazole rings, which contribute to its high energy content and stability. This makes it particularly suitable for applications requiring high-performance energetic materials.

Properties

IUPAC Name

3-nitro-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4N6O6/c11-9(12)3-1(5-15-7-3)2-4(10(13)14)8-16-6-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXBOVLDHPUWBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1[N+](=O)[O-])C2=NON=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391828
Record name 4,4'-Dinitro-3,3'-bi-1,2,5-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17220-33-6
Record name 4,4'-Dinitro-3,3'-bi-1,2,5-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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